molecular formula C₁₆H₁₄D₄N₂Na₂O₁₄S₂ B1146155 Bis(sulfosuccinimidyl) suberate sodium salt CAS No. 910292-87-4

Bis(sulfosuccinimidyl) suberate sodium salt

Cat. No. B1146155
CAS RN: 910292-87-4
M. Wt: 576.45
InChI Key:
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Description

Bis(sulfosuccinimidyl) suberate sodium salt, also known as BS3, is a water-soluble protein cross-linker . It is used for cross-linking and targeting of mouse erythrocytes, receptor-ligand cross-linking, cross-linking of calveolin proteins, cross-linking of growth factors to proteinase inhibitor, and cross-linking of glass bead .


Synthesis Analysis

BS3 contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group .


Molecular Structure Analysis

The molecular formula of BS3 is C16H18N2O14S2Na2 . It has a molecular weight of 572.43 . The spacer arm length is 11.4 Å (8 atoms) .


Chemical Reactions Analysis

BS3 is a homobifunctional crosslinker that reacts with primary amines to form stable amide bonds . It is reactive towards amino groups (primary amines) and can react rapidly with any primary amine-containing molecule .


Physical And Chemical Properties Analysis

BS3 is water-soluble due to its terminal sulfonyl substituents . It is soluble up to ∼100 mM in water and many commonly used buffers . It is non-cleavable and membrane impermeable .

Scientific Research Applications

Protein Labeling & Crosslinking

BS3 is used in protein analysis for labeling and crosslinking . It contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm. NHS esters react with primary amines at pH 7-9 to form stable amide bonds .

Crosslinking Cell-Surface Proteins

Before cell lysis and immunoprecipitation, BS3 is used to crosslink cell-surface proteins . This allows for the preservation of protein interactions that might otherwise be disrupted during the lysis process.

Identification of Receptor-Ligand Interactions

BS3 is used to identify receptor-ligand interactions by chemical crosslinking . This can provide valuable insights into the mechanisms of cellular signaling and communication.

Fixation of Protein Interactions

BS3 is used to ‘fix’ protein interactions, allowing for the identification of weak or transient protein interactions . This can be particularly useful in the study of dynamic protein complexes.

Identification of Near-Neighbor Protein Interactions

BS3 can be used to identify near-neighbor protein interactions . This can provide information about the spatial organization of proteins within a complex or within a cellular compartment.

Analysis of Amyloid-β Peptide Behavior

BS3 has been used in the study of Alzheimer’s disease to analyze the behavior of amyloid-β peptide in solution and in phospholipid membranes . The crosslinking ability of BS3 was used to stabilize the peptide oligomers prior to electrophoresis, providing insights into the aggregation state of the peptide .

7. Preparation of Protein-Protein, Receptor-Ligand and Hapten Carrier Molecule Conjugates BS3 is useful for the preparation of protein-protein, receptor-ligand and hapten carrier molecule conjugates . These conjugates can be used in a variety of research applications, including the study of protein interactions and the development of immunoassays.

Mechanism of Action

Target of Action

Bis(sulfosuccinimidyl) suberate sodium salt, also known as BS3 Crosslinker, primarily targets primary amines . These primary amines are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide in proteins, including antibodies .

Mode of Action

BS3 Crosslinker is a homobifunctional crosslinker, meaning it has two identical reactive groups, i.e., the N-hydroxysulfosuccinimidyl (NHS) esters . These NHS esters react efficiently with primary amines in pH 7-9 buffers to form stable amide bonds . This reaction results in the release of the N-hydroxysulfosuccinimidyl leaving group . The crosslinking process covalently binds the BS3 Crosslinker to its target molecules .

Biochemical Pathways

The primary biochemical pathway affected by BS3 Crosslinker involves protein-protein interactions. By forming covalent bonds between proteins, BS3 Crosslinker can stabilize protein-protein interactions . This is particularly useful in biological research, especially in immuno-technologies and protein studies .

Pharmacokinetics

It’s known that bs3 crosslinker is water-soluble , which suggests it could have good bioavailability. It’s also non-cleavable and membrane-impermeable , meaning it cannot freely pass through cellular membranes, which could limit its distribution within the body.

Result of Action

The primary result of BS3 Crosslinker’s action is the formation of stable protein-protein conjugates . This can help to stabilize transient or weak protein interactions, making them easier to study . For example, BS3 Crosslinker has been used to cross-link Aβ1–42 oligomers prior to electrophoresis, making it easier to detect intra-membrane and extra-membrane Aβ oligomers states .

Action Environment

The action of BS3 Crosslinker can be influenced by environmental factors. For instance, its reactivity towards primary amines is pH-dependent, with optimal activity occurring at pH 7-9 . Additionally, as BS3 Crosslinker is water-soluble , its action could be influenced by the hydration status of the environment. Lastly, as BS3 Crosslinker is moisture-sensitive , it must be stored desiccated at 4°C to maintain its reactivity.

Safety and Hazards

BS3 can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves/protective clothing/eye protection/face protection should be worn when handling BS3 .

properties

IUPAC Name

disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJYOHMBGJPESL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2Na2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421984
Record name Bis(sulfosuccinimidyl) suberate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127634-19-9
Record name Bis(sulfosuccinimidyl) suberate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does Bis(sulfosuccinimidyl) suberate sodium salt (BS3) contribute to understanding protein structures within complexes?

A1: BS3 is a chemical crosslinker that targets primary amines, typically found in lysine residues and the N-terminus of proteins. [, ] When applied to a protein complex, BS3 forms covalent bonds between amino acid residues in close proximity. By analyzing the crosslinked peptides using mass spectrometry, researchers can identify the specific amino acids involved in crosslinking. This information provides valuable insights into the spatial arrangement of proteins within a complex, revealing which regions are close together in the native state. []

Q2: Can you give an example of how Bis(sulfosuccinimidyl) suberate sodium salt (BS3) has been specifically utilized in research?

A2: In a study focusing on the human TIM22 complex, a molecular machine responsible for protein transport within mitochondria, researchers employed BS3 to decipher the complex's architecture. [] By crosslinking the isolated TIM22 complex with BS3 and analyzing the resulting crosslinked peptides, the researchers successfully mapped interactions between various subunits of the complex, including the small TIM chaperone complex. This approach unveiled novel insights into the structural organization of the human TIM22 complex, furthering our understanding of its function in protein translocation. []

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